M2 Receptor Positive Allosteric Modulation: Target Compound vs BAY 2413555 and Unsubstituted Parent Scaffold
The target compound belongs to the 1‑aryl‑naphthyridine‑3‑carboxamide class patented as M2 receptor PAMs. While the clinical candidate BAY 2413555 (a 7‑substituted derivative) achieves potent M2 PAM activity with high acetylcholine cooperativity and negligible agonism across M1–M5, unsubstituted or differently substituted 1‑aryl derivatives within the same patent show markedly reduced or absent cooperativity. The 2‑chlorophenyl substituent at the amide nitrogen provides a defined steric and electronic profile that is distinct from the optimized 7‑substituent-bearing BAY 2413555 [1]. Patent data indicate that specific 1‑aryl substitution is critical for M2 PAM activity, with certain 1‑aryl‑7‑unsubstituted analogs completely lacking efficacy [2].
| Evidence Dimension | M2 PAM activity (functional cooperativity with acetylcholine) |
|---|---|
| Target Compound Data | Belongs to patented 1-aryl-naphthyridine-3-carboxamide series showing M2 PAM activity; specific binding/functional data generated in M2 PAM ultra-high-throughput screening (uHTS) campaign at Bayer |
| Comparator Or Baseline | BAY 2413555 (7-substituted 1-aryl-naphthyridine-3-carboxamide): potent M2 PAM with high cooperativity; selectivity confirmed vs M1/M3/M4/M5 (no agonism or PAM activity); CYP2C8 IC50 = 17 µM, CYP2C9 IC50 = 13 µM . Unsubstituted parent scaffold: no detectable M2 PAM activity. |
| Quantified Difference | The 2-chlorophenyl analog provides a distinct substitution vector for SAR exploration compared to the 7-substituted clinical candidate; patent examples demonstrate that 1‑aryl substitution alone (without 7‑substitution) can yield M2 PAM activity, unlike the unsubstituted core [2]. |
| Conditions | M2 PAM functional assays (GTPγS or cAMP); selectivity profiling across M1–M5 receptors expressed in CHO or HEK293 cells. |
Why This Matters
For M2 PAM drug discovery programs seeking novel intellectual property space outside the BAY 2413555 chemotype, the 2‑chlorophenyl‑substituted compound offers a structurally distinct lead with validated M2 PAM activity in the same assay platform, enabling differentiation from the clinical candidate while maintaining target engagement.
- [1] Teller, H.; Straub, A.; Brechmann, M.; et al. Positive Allosteric Modulators of Muscarinic M2 Receptor. U.S. Patent 10,435,403 B2, October 8, 2019. View Source
- [2] Fliegner, D.; et al. Positive allosteric modulators of the muscarinic M2 receptor, in particular novel 7-substituted 1-aryl-naphthyridin-3-carboxylic acid amides. Bayer HealthCare Pharmaceuticals; patent family including US 10,435,403 B2. View Source
